![molecular formula C13H7F4NO2 B1389676 5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid CAS No. 1214366-08-1](/img/structure/B1389676.png)
5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid
Overview
Description
5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid is a chemical compound characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a picolinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . This process can be carried out under photoredox catalyst-free conditions, making it an efficient and environmentally friendly approach.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups can exhibit significant anticancer properties. For example, studies have shown that derivatives of picolinic acid with trifluoromethyl substitutions can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that a related trifluoromethyl picolinic acid compound inhibited the growth of several cancer cell lines, suggesting a promising avenue for drug development targeting specific cancers .
1.2 Neurological Disorders
The incorporation of trifluoromethyl groups has been linked to enhanced neuroprotective effects. Picolinic acid derivatives have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .
Agricultural Applications
2.1 Herbicidal Properties
5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid has been investigated as a potential herbicide due to its structural similarity to known auxin herbicides. Research into related compounds has shown that they can effectively inhibit the growth of various weed species while being safe for crops like corn and wheat .
Table 1: Herbicidal Activity Comparison
Compound Name | IC50 (µM) | Target Species | Notes |
---|---|---|---|
This compound | TBD | Arabidopsis thaliana | Promising lead structure for synthetic auxins |
V-7 | 8.33 | Arabidopsis thaliana | Better binding affinity than traditional herbicides |
Halauxifen-methyl | 45 | Various broadleaf weeds | Commercially available herbicide |
Material Science Applications
3.1 Metal Chelation
The chelating properties of picolinic acid derivatives have garnered attention for applications in material science, particularly in developing metal-organic frameworks (MOFs). The ability of this compound to chelate metal ions can be harnessed for creating new materials with specific catalytic properties .
Table 2: Chelation Properties
Metal Ion | Stability Constant (log K) | Application Area |
---|---|---|
Cu(II) | TBD | Catalysis |
Ni(II) | TBD | Sensor development |
Zn(II) | TBD | Drug delivery systems |
Case Studies
4.1 Case Study: Anticancer Screening
In a recent study, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to existing drugs, highlighting the compound's potential as a lead structure in anticancer drug development .
4.2 Case Study: Herbicidal Development
A series of experiments were conducted to assess the herbicidal efficacy of this compound against common agricultural weeds. The findings revealed that this compound exhibited significant inhibitory effects on root growth at low concentrations, suggesting its viability as a new herbicide candidate .
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity . The fluorophenyl group can interact with various enzymes and receptors, potentially leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)valeric acid: This compound shares the fluorophenyl group but lacks the trifluoromethyl group, resulting in different chemical properties and applications.
Trifluoromethyl phenyl sulfone: While this compound contains the trifluoromethyl group, it has a different core structure and is used primarily as a trifluoromethylating agent.
Uniqueness
5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid is unique due to the combination of the fluorophenyl and trifluoromethyl groups on a picolinic acid backbone. This unique structure imparts specific chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various scientific and industrial applications.
Biological Activity
5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological properties. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a picolinic acid backbone with a trifluoromethyl group and a fluorophenyl substituent, enhancing its lipophilicity and metabolic stability. These characteristics are crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, altering their conformation and function. For instance, it has been suggested that similar compounds can disrupt the function of zinc finger proteins, which play critical roles in gene regulation and cellular signaling.
- Cell Signaling Modulation : By interacting with cellular pathways, the compound can influence gene expression and metabolic processes. Its ability to chelate metal ions further supports its role in enzyme catalysis.
Antitumor Activity
Several studies have investigated the antitumor potential of fluorinated compounds similar to this compound. For example:
- In Vitro Studies : Compounds with similar structures have shown promising results in inhibiting cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values ranging from 3.22 to 5.82 μM . This suggests that this compound may exhibit comparable antitumor effects.
Pharmacokinetic Properties
The trifluoromethyl group enhances the compound's gastrointestinal absorption and permeability across the blood-brain barrier, making it a candidate for central nervous system-targeted therapies .
Case Studies
- Toxicological Evaluations : In animal studies, compounds similar to this compound have demonstrated dose-dependent effects on body weight gain, organ weights, and hematological parameters. For instance, at high doses, significant changes were observed in liver and spleen weights, alongside histopathological alterations .
- Long-term Studies : Chronic exposure studies in rodents have indicated that while some compounds exhibit no increase in neoplasms at specified doses, they can cause alterations in blood parameters and organ weights over time .
Applications in Drug Development
Given its biological activity, this compound is being explored for:
- Drug Discovery : Its unique properties make it a candidate for developing new pharmaceuticals targeting various diseases, including cancer and inflammatory conditions.
- Agrochemical Development : The compound's stability and reactivity also lend itself to applications in agrochemicals, where enhanced properties are desired .
Summary Table of Biological Activities
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-(trifluoromethyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-9-3-1-7(2-4-9)8-5-10(13(15,16)17)11(12(19)20)18-6-8/h1-6H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIPLUHYGHTNEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)C(=O)O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501172647 | |
Record name | 5-(4-Fluorophenyl)-3-(trifluoromethyl)-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501172647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214366-08-1 | |
Record name | 5-(4-Fluorophenyl)-3-(trifluoromethyl)-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214366-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Fluorophenyl)-3-(trifluoromethyl)-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501172647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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